molecular formula C17H22F3N3O2 B2929355 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1251691-50-5

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2929355
CAS No.: 1251691-50-5
M. Wt: 357.377
InChI Key: BIFFKOHBCZVACR-UHFFFAOYSA-N
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C17H22F3N3O2 and its molecular weight is 357.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide and its derivatives are involved in various synthesis processes. For instance, a study by Poon and Dudley (2006) explores the use of a stable, neutral organic salt for the benzylation of a wide range of alcohols, which might be similar in structure or reactivity to the oxalamide compound (Poon & Dudley, 2006).

Pharmacological Research

  • The compound and its related structures have been studied for their pharmacological properties. A study by Bonaventure et al. (2015) discusses the characterization of a brain-penetrant, selective, and high-affinity antagonist compound, which might share structural similarities with this compound (Bonaventure et al., 2015).

Chemical Properties and Interactions

  • Research by Stefely et al. (2010) investigates N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which may be structurally related to the compound . This research focuses on their synthesis and evaluation of antiproliferative activity against select cancer cell lines, providing insights into the chemical properties and potential interactions of similar compounds (Stefely et al., 2010).

Electrochemical Properties

  • Nutting et al. (2018) conducted a study on N-Oxyl compounds, which include structures related to the compound . This research provides a comprehensive survey of the electrochemical properties and electrocatalytic applications of such compounds, which could be relevant to understanding the electrochemical behavior of this compound (Nutting et al., 2018).

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O2/c18-17(19,20)12-22-16(25)15(24)21-10-13-6-8-23(9-7-13)11-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFFKOHBCZVACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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